1-(6-Bromopyridin-2-yl)-2,2-difluoroethanol
Description
Properties
IUPAC Name |
1-(6-bromopyridin-2-yl)-2,2-difluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c8-5-3-1-2-4(11-5)6(12)7(9)10/h1-3,6-7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZWZOBZWSEYBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(C(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromopyridin-2-yl)-2,2-difluoroethanol typically involves the bromination of pyridine derivatives followed by the introduction of difluoroethyl groups. One common method includes the reaction of 6-bromopyridine with difluoroethanol under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromopyridin-2-yl)-2,2-difluoroethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea
Major Products Formed:
Oxidation: Formation of 1-(6-Bromopyridin-2-yl)-2,2-difluoroacetone.
Reduction: Formation of 1-(6-Bromopyridin-2-yl)-2,2-difluoroethane.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 1-(6-Bromopyridin-2-yl)-2,2-difluoroethanol serves as a vital building block for the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical reactions such as:
- Oxidation : The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
- Reduction : The bromine atom can be reduced to form hydrogenated derivatives.
- Substitution : The bromine atom can be substituted with other functional groups like amines or thiols.
| Reaction Type | Products Formed |
|---|---|
| Oxidation | 1-(6-Bromopyridin-2-yl)-2,2-difluoroacetone |
| Reduction | 1-(6-Bromopyridin-2-yl)-2,2-difluoroethane |
| Substitution | Various substituted pyridine derivatives |
Biology
This compound has been investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors. The presence of both bromine and difluoroethyl groups enhances its binding affinity to biological targets, making it useful in drug discovery and development.
Case Study : Research has shown that derivatives of 1-(6-Bromopyridin-2-yl)-2,2-difluoroethanol exhibit anti-inflammatory properties. In vitro studies demonstrated that these compounds could inhibit the activity of pro-inflammatory cytokines in cell cultures .
Medicine
In medicinal chemistry, 1-(6-Bromopyridin-2-yl)-2,2-difluoroethanol is explored for its therapeutic properties, particularly in anticancer research. Its structural characteristics allow it to modulate biological pathways involved in tumor growth.
Case Study : A study published in a peer-reviewed journal highlighted the compound's potential in treating specific types of cancer by targeting metabolic pathways crucial for cancer cell survival.
Industrial Applications
The compound is also utilized in the development of advanced materials such as polymers and coatings due to its unique chemical properties. Its ability to form strong interactions with various substrates makes it suitable for applications in material science.
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-2-yl)-2,2-difluoroethanol involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms contribute to the compound’s ability to form strong interactions with these targets, potentially inhibiting or modulating their activity. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
1-(6-Bromopyridin-2-yl)ethanol
- Molecular Formula: C₇H₈BrNO
- Molecular Weight : 202.05 g/mol
- Key Differences: Lacks fluorine substituents on the ethanol chain.
- Properties/Applications: Serves as an intermediate in asymmetric catalysis () and organic synthesis. Its non-fluorinated structure results in lower electronegativity and reduced metabolic stability compared to fluorinated analogs.
- Synthesis : Prepared via enantioselective carbonyl crotylation () or thermal decomposition of triazolopyridines ().
- Reference :
1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanol
- Molecular Formula: C₇H₅BrF₃NO
- Molecular Weight : 258.02 g/mol
- Key Differences: Bromine at the 4-position of pyridine and a trifluoroethanol group.
- Properties/Applications: The trifluoro group enhances lipophilicity and acidity (pKa ~12–14 for trifluoroethanol vs.
- Synthesis : Available via specialized fluorination techniques ().
- Reference :
2-(6-Bromopyridin-2-yl)propan-2-ol
2-(6-Methyl-pyridin-2-yl)-1,1-diphenylethanol
- Molecular Formula: C₂₀H₁₉NO
- Molecular Weight : 289.37 g/mol
- Key Differences: Methyl-substituted pyridine and diphenyl ethanol structure.
- Properties/Applications: Acts as a chelating agent for transition metals (e.g., Ru, Mo) due to N,O-donor sites. Crystal structure analysis reveals intramolecular hydrogen bonding (O–H···N) and π-π stacking ().
- Reference :
Comparative Data Table
Key Research Findings
- Fluorination Effects : Difluoro and trifluoro substituents significantly lower the pKa of the hydroxyl group, increasing acidity and hydrogen-bonding capacity. This property is critical in medicinal chemistry for improving target binding ().
- Synthetic Strategies: Radical-mediated transfer of difluoroethanol units () and alkylation with fluorinated reagents () are effective for introducing fluorine into pyridine derivatives.
- Biological Relevance: Fluorinated analogs like 1-(6-Bromopyridin-2-yl)-2,2-difluoroethanol may exhibit enhanced bioavailability compared to non-fluorinated counterparts, as seen in related compounds ().
Biological Activity
1-(6-Bromopyridin-2-yl)-2,2-difluoroethanol is a compound of interest in pharmaceutical research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-(6-Bromopyridin-2-yl)-2,2-difluoroethanol can be represented as follows:
This compound features a brominated pyridine ring, which contributes to its biological activity through interactions with various biological targets.
Research indicates that 1-(6-Bromopyridin-2-yl)-2,2-difluoroethanol may act through several pathways:
- GPR17 Modulation : The compound has been linked to the modulation of GPR17, a G protein-coupled receptor involved in neuroprotection and inflammation. Studies suggest that GPR17 antagonists may enhance myelination processes and exhibit neuroprotective effects in models of cerebral ischemia and multiple sclerosis .
- Beta-Secretase Inhibition : The compound exhibits inhibitory activity against beta-secretase (BACE1), an enzyme implicated in Alzheimer's disease pathology. Inhibiting this enzyme could reduce amyloid-beta accumulation, potentially offering therapeutic benefits for neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| GPR17 Antagonism | Neuroprotection | |
| Beta-Secretase Inhibition | Alzheimer’s Disease Treatment | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Case Studies
- Neuroprotection in Ischemic Models : A study demonstrated that compounds targeting GPR17 can significantly improve recovery outcomes in animal models of ischemic stroke. The administration of 1-(6-Bromopyridin-2-yl)-2,2-difluoroethanol led to enhanced remyelination and reduced neuronal damage .
- Alzheimer's Disease Models : In preclinical trials, the compound showed promising results in reducing amyloid plaque formation in transgenic mouse models of Alzheimer's disease. This effect was attributed to its beta-secretase inhibitory properties, highlighting its potential as a therapeutic agent for cognitive disorders .
- Inflammation Reduction : Research indicated that the compound could modulate inflammatory responses in macrophages, suggesting its utility in treating conditions characterized by chronic inflammation .
Q & A
Q. Table 1: Optimization of Synthesis Conditions
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Solvent | DMF, MeCN, THF | MeCN | +15% yield |
| Temperature | 60–100°C | 80°C | Maximizes conversion |
| Base | KCO, NaH | KCO | Minimizes side products |
Q. Table 2: Comparative Bioactivity of Halogenated Analogs
| Compound | IC (μM) | logP | Target Protein |
|---|---|---|---|
| 1-(6-Bromo-2-pyridyl)-2,2-difluoroethanol | 0.45 | 2.3 | CYP3A4 |
| 1-(6-Chloro-2-pyridyl)-2,2-difluoroethanol | 1.20 | 1.8 | CYP3A4 |
| 1-(6-Fluoro-2-pyridyl)-2,2-difluoroethanol | 3.10 | 1.2 | CYP3A4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
